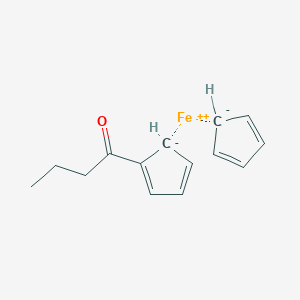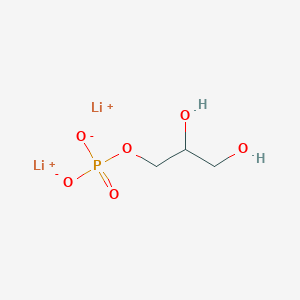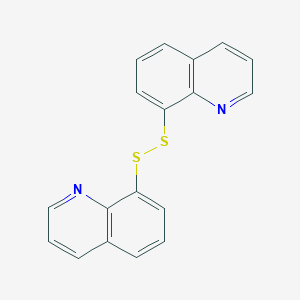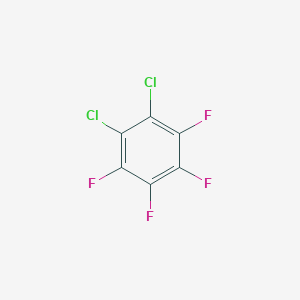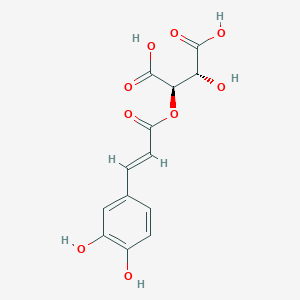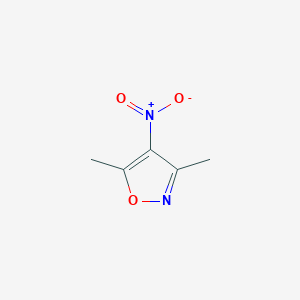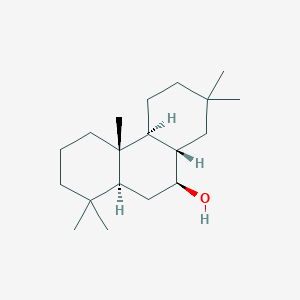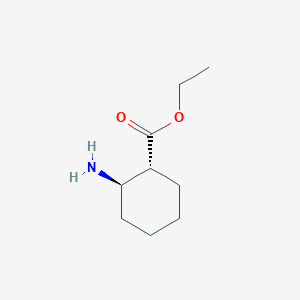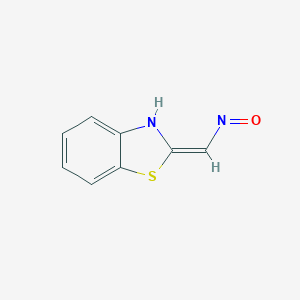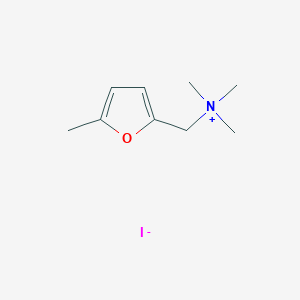
Ammonium, (5-methylfurfuryl)trimethyl-, iodide
Descripción general
Descripción
“Ammonium, (5-methylfurfuryl)trimethyl-, iodide” is a compound that is part of the broader family of compounds known as ammonium salts . It is characterized by the presence of the ammonium ion .
Synthesis Analysis
The synthesis of similar compounds, such as Methylammonium iodide, involves the neutralization of hydroiodic acid (HI) with ammonia (NH3). This reaction is highly exothermic, meaning it releases heat as it proceeds .Molecular Structure Analysis
The molecular formula of “Ammonium, (5-methylfurfuryl)trimethyl-, iodide” is C9H16INO . The compound is part of the broader family of compounds known as ammonium salts, characterized by the presence of the ammonium ion .Chemical Reactions Analysis
Ammonium salts, such as “Ammonium, (5-methylfurfuryl)trimethyl-, iodide”, exhibit typical characteristics of an ammonium salt and an iodide. They undergo decomposition when heated, giving off iodine vapors and leaving behind nitrogen and hydrogen gases .Physical And Chemical Properties Analysis
Ammonium iodide, a similar compound, presents itself as a white, crystalline solid under standard conditions of temperature and pressure. It is soluble in water due to its ionic nature, which facilitates the process of dissociation into its constituent ions .Aplicaciones Científicas De Investigación
Application in Parasitology
Summary of the Application
5-METHYLFURMETHIODIDE (MFI) has been tested as a selective muscarinic agonist on Ascaris suum muscle strips . The compound was used to study its effects on contraction and electrophysiology of the muscle .
Methods of Application and Experimental Procedures
In the contraction assay, MFI was applied to Ascaris suum muscle strips. The effects of MFI were then observed and compared to those of levamisole and acetylcholine . In two-micropipette current-clamp experiments, MFI was applied at concentrations greater than 10µM .
Results and Outcomes
MFI produced weak contraction and was found to be less potent than levamisole and acetylcholine . It produced concentration-dependent depolarizations and small increases in membrane conductance . The depolarizing effects were not abolished by perfusing the preparation in a calcium-free Ascaris Ringer solution, suggesting that MFI effects were mediated by receptors on the muscle and were calcium-independent . A high concentration of mecamylamine, 30µM, only reduced the depolarizing responses by 42%, indicating that MFI also had effects on non-nicotinic receptors .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
trimethyl-[(5-methylfuran-2-yl)methyl]azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCZSNKQINGDD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C[N+](C)(C)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14172-53-3 (Parent) | |
| Record name | 5-Methylfurtrethonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90923072 | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium, (5-methylfurfuryl)trimethyl-, iodide | |
CAS RN |
1197-60-0 | |
| Record name | 2-Furanmethanaminium, N,N,N,5-tetramethyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1197-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methylfurtrethonium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001197600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium, iodide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34095 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N,N-Trimethyl(5-methylfuran-2-yl)methanaminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methylfurmethide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYLFURTRETHONIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBP7263XX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





